4-methoxy-N-[(4-sulfamoylphenyl)methyl]benzamide

Carbonic anhydrase Structure-activity relationship Linker optimization

Procure 4-methoxy-N-[(4-sulfamoylphenyl)methyl]benzamide to exploit its unique methylene bridge, which introduces conformational flexibility absent in direct anilide analogs, enabling precise SAR studies. This key intermediate allows systematic profiling of carbonic anhydrase isoforms and head-to-head comparison with the 4-tert-butyl congener to map electronic and steric effects on sEH potency.

Molecular Formula C15H16N2O4S
Molecular Weight 320.4 g/mol
Cat. No. B3913529
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-methoxy-N-[(4-sulfamoylphenyl)methyl]benzamide
Molecular FormulaC15H16N2O4S
Molecular Weight320.4 g/mol
Structural Identifiers
SMILESCOC1=CC=C(C=C1)C(=O)NCC2=CC=C(C=C2)S(=O)(=O)N
InChIInChI=1S/C15H16N2O4S/c1-21-13-6-4-12(5-7-13)15(18)17-10-11-2-8-14(9-3-11)22(16,19)20/h2-9H,10H2,1H3,(H,17,18)(H2,16,19,20)
InChIKeyOXQIFLGPBFPKFJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-Methoxy-N-[(4-sulfamoylphenyl)methyl]benzamide: Chemical Identity and Structural Class for Research Procurement


4-Methoxy-N-[(4-sulfamoylphenyl)methyl]benzamide (molecular formula C₁₅H₁₆N₂O₄S; molecular weight 320.4 g/mol) is a hybrid benzamide-sulfonamide small molecule that incorporates a 4-methoxybenzamide moiety linked via a methylene (–CH₂–) spacer to a primary sulfamoylphenyl group . This compound belongs to the phenylsulfamoyl benzamide class, a scaffold that has attracted substantial research attention for carbonic anhydrase inhibition, bradykinin B1 receptor antagonism, soluble epoxide hydrolase (sEH) inhibition, and h-NTPDase modulation [1]. The defining structural feature of the target compound relative to closely related in-class analogs is the methylene bridge between the amide nitrogen and the 4-sulfamoylphenyl ring, which introduces conformational flexibility not present in direct anilide-type benzamides.

Why 4-Methoxy-N-[(4-sulfamoylphenyl)methyl]benzamide Cannot Be Simply Replaced by In-Class Analogs


Within the phenylsulfamoyl benzamide family, seemingly minor structural modifications produce divergent target engagement profiles that preclude interchangeable procurement. The methylene spacer present in 4-methoxy-N-[(4-sulfamoylphenyl)methyl]benzamide separates the benzamide carbonyl from the sulfamoylphenyl ring by one additional bond compared to direct anilide analogs such as 4-methoxy-N-(4-sulfamoylphenyl)benzamide (MW 306.34, no spacer) . This single-bond difference alters the dihedral angle between the two aromatic rings and modulates the spatial orientation of the sulfamoyl zinc-binding group relative to catalytic metal ions in metalloenzyme active sites [1]. Furthermore, the 4-methoxy substituent on the benzamide ring imparts distinct electronic and lipophilicity properties compared to the 4-tert-butyl, 2-methyl, or 3,4,5-trimethoxy congeners; for example, the 4-tert-butyl analog 4-tert-butyl-N-[(4-sulfamoylphenyl)methyl]benzamide displays a measured human sEH IC₅₀ of 280 nM, whereas the 4-methoxy variant would be expected to exhibit different potency due to altered steric bulk and hydrogen-bonding capacity [2]. Generic substitution therefore risks selecting a compound with unanticipated potency shifts, selectivity changes, or physicochemical properties incompatible with the intended assay system.

Quantitative Differentiation Evidence for 4-Methoxy-N-[(4-sulfamoylphenyl)methyl]benzamide Against Closest Analogs


Methylene Spacer Confers Conformational Flexibility Absent in Direct Amide Analog 4-Methoxy-N-(4-sulfamoylphenyl)benzamide

The target compound differs from the closest direct amide analog, 4-methoxy-N-(4-sulfamoylphenyl)benzamide (ChemDiv Y509-7359, MW 306.34, logP 1.364, no methylene spacer), by the insertion of a –CH₂– group between the amide nitrogen and the 4-sulfamoylphenyl ring . In the broader benzamide-4-sulfonamide class, linker length and geometry have been shown to modulate carbonic anhydrase isoform selectivity profiles: primary sulfonamide benzamides with flexible linkers achieve Ki values in the low nanomolar range (e.g., 4.07–29.70 nM for hCA I and 10.68–37.16 nM for hCA II) while secondary sulfonamide derivatives preferentially inhibit acetylcholinesterase (Ki 8.91–34.02 nM) [1]. The methylene spacer in the target compound is expected to produce binding conformations distinct from the planar anilide geometry of the direct amide analog, potentially redirecting the sulfamoyl zinc-binding group toward different CA isoforms or alternative metalloenzyme targets such as sEH.

Carbonic anhydrase Structure-activity relationship Linker optimization

4-Methoxy Substituent Versus 4-tert-Butyl: sEH Inhibitory Activity Contextualized by Cross-Study Comparison

The close structural analog 4-tert-butyl-N-[(4-sulfamoylphenyl)methyl]benzamide (BDBM10894) has been experimentally characterized as an inhibitor of recombinant human soluble epoxide hydrolase (sEH) with an IC₅₀ of 280 nM, measured using the PHOME fluorescent substrate in a 30-minute preincubation assay [1]. This analog shares the identical N-[(4-sulfamoylphenyl)methyl]benzamide core scaffold with the target compound but substitutes the 4-methoxy group with a 4-tert-butyl group. The 4-methoxy substituent reduces lipophilicity relative to 4-tert-butyl (Hammett σₚ: –0.27 for OCH₃ vs. –0.20 for t-Bu; calculated logP difference of approximately –0.8 to –1.0 log units) and introduces hydrogen-bond acceptor capacity at the para position, which can engage different residues within the sEH active-site tunnel [2]. No direct sEH inhibition data are published for 4-methoxy-N-[(4-sulfamoylphenyl)methyl]benzamide; however, the 280 nM benchmark from the 4-tert-butyl congener establishes a quantitative reference point for potency evaluation of the target compound.

Soluble epoxide hydrolase sEH inhibition Substituent SAR

Sulfamoyl Benzamide Class Activity Profile: Multi-Target Baseline for Prioritizing the 4-Methoxy Derivative in Screening Cascades

The phenylsulfamoyl benzamide chemotype to which the target compound belongs has demonstrated inhibitory activity across at least four distinct target families in quantitative assays. (i) Carbonic anhydrase: benzamide-4-sulfonamide derivatives inhibit hCA I with Ki values of 4.07–29.70 nM and hCA II with Ki values of 10.68–37.16 nM in stopped-flow CO₂ hydration assays [1]. (ii) Bradykinin B1 receptor: phenylsulfamoyl benzamide derivatives are claimed as selective B1 antagonists with high receptor affinity, as disclosed in patent WO2010087423 and its US counterpart US8481527 [2]. (iii) h-NTPDases: sulfamoyl benzamide derivatives act as selective inhibitors of h-NTPDases 1, 2, 3, and 8 at sub-micromolar concentrations [3]. (iv) sEH: the 4-tert-butyl congener of the target compound inhibits recombinant human sEH with IC₅₀ = 280 nM [4]. This multi-target class profile indicates that 4-methoxy-N-[(4-sulfamoylphenyl)methyl]benzamide is a structurally qualified entry point for broad-spectrum screening rather than a single-target probe, and its 4-methoxy substitution may confer selectivity advantages over the 4-tert-butyl, 2-methyl, or 5-chloro-2-methoxy congeners when profiled across these targets.

Carbonic anhydrase Bradykinin B1 receptor h-NTPDase Multi-target profiling

Absence of 5-Chloro-2-Methoxy Substitution Pattern Differentiates Target Compound from Anticancer Lead Series

A closely related analog, 5-chloro-2-methoxy-N-[(4-sulfamoylphenyl)methyl]benzamide, has been investigated for anticancer activity, with sulfonamide-containing benzamide derivatives in that series inhibiting the growth of four cancer cell types and demonstrating efficacy as tubulin polymerization inhibitors [1]. In a related series of 5-chloro-N-(4-sulfamoylbenzyl) salicylamide derivatives, compound 33 was the most active against colon cancer subtypes Caco-2 and HCT-116, while compound 24 showed the best efficacy against other cancer lines . The target compound 4-methoxy-N-[(4-sulfamoylphenyl)methyl]benzamide lacks the 5-chloro substituent and carries the methoxy group at the 4-position rather than the 2-position, resulting in a fundamentally different electron distribution on the benzamide ring (Hammett σₚ = –0.27 for 4-OCH₃ vs. combined σ constants for 2-OCH₃ + 5-Cl). This electronic divergence is expected to produce a distinct antiproliferative potency profile relative to the 5-chloro-2-methoxy lead series.

Anticancer screening Tubulin polymerization SAR differentiation

Recommended Research Application Scenarios for 4-Methoxy-N-[(4-sulfamoylphenyl)methyl]benzamide Based on Quantitative Differentiation Evidence


Carbonic Anhydrase Isoform Selectivity Profiling: Exploiting the Methylene Spacer for Differential CA Engagement

The methylene spacer distinguishes this compound from direct anilide analogs and positions it for systematic carbonic anhydrase isoform profiling. Benzamide-4-sulfonamides with varying linkers have demonstrated Ki values of 4.07–29.70 nM against hCA I and 10.68–37.16 nM against hCA II [1]. Researchers can screen 4-methoxy-N-[(4-sulfamoylphenyl)methyl]benzamide across the full panel of human CA isoforms (I, II, IV, VII, IX, XII) to determine whether the –CH₂– spacer redirects selectivity toward membrane-associated isoforms (CA IV, IX, XII) relevant to glaucoma and cancer, generating novel selectivity data where the class has already proven tractable at nanomolar potency.

Soluble Epoxide Hydrolase (sEH) Inhibitor Lead Expansion Using the 4-Methoxy/4-tert-Butyl SAR Pair

The 4-tert-butyl congener of the target compound has a measured sEH IC₅₀ of 280 nM [2]. Procuring 4-methoxy-N-[(4-sulfamoylphenyl)methyl]benzamide enables a direct head-to-head comparison of 4-substituent effects (methoxy vs. tert-butyl) on sEH inhibitory potency, lipophilicity-driven cellular permeability, and microsomal metabolic stability. This pair constitutes a minimal SAR set for understanding electronic and steric contributions to sEH active-site occupancy within the N-[(4-sulfamoylphenyl)methyl]benzamide scaffold, a chemotype relevant to inflammatory pain and cardiovascular therapeutic programs.

Bradykinin B1 Receptor Antagonist Screening: Patent-Literature-Informed Evaluation of 4-Methoxy Substitution

Phenylsulfamoyl benzamide derivatives are claimed as selective bradykinin B1 receptor antagonists in patent US2010/0087423 (WO2010087423) [3]. The target compound's 4-methoxy substitution represents an unexplored node in the patent SAR landscape. Screening this compound in B1 receptor binding and functional antagonism assays (e.g., calcium flux in recombinant CHO cells expressing human B1 receptors) can generate novel IP-positioning data and evaluate whether the 4-methoxy group enhances selectivity over B2 receptors relative to the disclosed alkyl- and halo-substituted analogs.

Multi-Target Screening Cascade: CA, sEH, and NTPDase Panel for Polypharmacology Assessment

Given the established multi-target activity of the sulfamoyl benzamide class—spanning hCA I/II (nanomolar Ki), sEH (280 nM IC₅₀ benchmark), and h-NTPDases 1/2/3/8 (sub-micromolar IC₅₀) [1][2][4]—the target compound is suitable for parallel screening across these three target families. This approach can identify whether the 4-methoxy derivative exhibits a cleaner selectivity profile than the more hydrophobic 4-tert-butyl or halogenated congeners, informing its utility as a chemical probe for a specific target or as a polypharmacological starting point.

Quote Request

Request a Quote for 4-methoxy-N-[(4-sulfamoylphenyl)methyl]benzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.